molecular formula C7H6F3NO2 B1404292 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine CAS No. 1184172-42-6

4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1404292
CAS No.: 1184172-42-6
M. Wt: 193.12 g/mol
InChI Key: REXOLJLGWUTEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Physical and Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including those with hydroxyl, methoxy, and trifluoromethyl substituents like 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine, are acknowledged for their anticorrosive properties. These compounds effectively adsorb on metallic surfaces, forming stable chelating complexes that inhibit corrosion. This capability is attributed to their high electron density, which facilitates the formation of coordination bonds with metal atoms, thereby offering protection against metallic corrosion (Verma, Quraishi, & Ebenso, 2020).

Medicinal Chemistry

Pyridine derivatives, including the trifluoromethyl-substituted variants, play a pivotal role in medicinal chemistry. They serve as core structures for the development of drugs targeting various diseases due to their ability to interact with biological molecules through multiple binding modes. These derivatives have shown significant biological activities, including antifungal, antibacterial, and anticancer effects. The structural flexibility of pyridine rings, enhanced by substituents like trifluoromethyl, hydroxyl, and methoxy groups, allows for the design of molecules with specific pharmacological properties (Abu-Taweel et al., 2022).

Synthesis of Heterocyclic Compounds

The structure of this compound is conducive to the synthesis of a wide array of heterocyclic compounds, which are crucial in pharmaceutical development. Its functionality enables the construction of complex molecules through various synthetic routes, facilitating the exploration of novel therapeutic agents. The presence of the trifluoromethyl group, in particular, can enhance the metabolic stability and bioavailability of these heterocyclic compounds, making them more effective as drug candidates (Alshamrani, 2023).

Chemosensing

Pyridine derivatives with specific substituents like hydroxyl, methoxy, and trifluoromethyl groups have been utilized in the development of chemosensors. These molecules exhibit a high affinity for various ions and neutral species, making them effective in detecting and quantifying environmental, agricultural, and biological analytes. Their electronic properties, influenced by the nature and position of the substituents, allow for the design of sensors with high sensitivity and selectivity (Gasem Mohammad Abu-Taweel et al., 2022).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

3-methoxy-2-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-5-4(12)2-3-11-6(5)7(8,9)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXOLJLGWUTEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=CC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270648
Record name 3-Methoxy-2-(trifluoromethyl)-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184172-42-6
Record name 3-Methoxy-2-(trifluoromethyl)-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184172-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-(trifluoromethyl)-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Reactant of Route 2
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Reactant of Route 3
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Reactant of Route 4
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Reactant of Route 5
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.